molecular formula C15H15FN2O3S B5883237 N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5883237
M. Wt: 322.4 g/mol
InChI Key: FTKBNGBTMZEISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FSB-Tos-Gly-NH~2~, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the family of glycine derivatives, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves its interaction with the glycine receptor. Specifically, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ binds to a specific site on the glycine receptor, preventing the binding of glycine and thereby inhibiting the function of the receptor. This results in a decrease in the activity of neurons that are regulated by the glycine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ are primarily related to its interaction with the glycine receptor. By inhibiting the function of this receptor, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ can alter the activity of neurons that are regulated by glycine. This can have a variety of effects on physiological processes, including the regulation of muscle tone, the modulation of pain perception, and the regulation of respiratory function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in lab experiments is its selectivity for the glycine receptor. Because N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is a potent and selective antagonist of this receptor, it can be used to study the function of the glycine receptor without interfering with other neurotransmitter systems. However, one limitation of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. One area of interest is the development of new compounds that are structurally similar to N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ but have improved pharmacokinetic properties. Another area of interest is the use of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ as a tool for studying the function of other neurotransmitter receptors that are structurally similar to the glycine receptor. Finally, there is interest in exploring the potential therapeutic applications of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in the treatment of neurological disorders such as epilepsy and chronic pain.

Synthesis Methods

The synthesis method for N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves several steps. First, 4-fluorobenzylamine is reacted with p-toluenesulfonyl chloride to form the tosylate derivative. This compound is then reacted with glycine ethyl ester to form the N-protected glycine derivative. Finally, the N-protecting group is removed to yield N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. The overall yield of this process is approximately 50%.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the glycine receptor. The glycine receptor is a neurotransmitter receptor that plays a critical role in the regulation of neuronal activity. N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been shown to be a potent and selective antagonist of the glycine receptor, making it an ideal tool for studying the function of this receptor.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKBNGBTMZEISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.